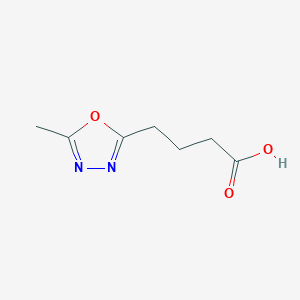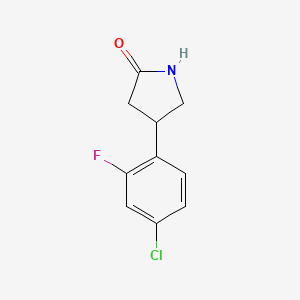
4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties
Méthodes De Préparation
The synthesis of 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the 4-chloro-2-fluorophenyl group. One common method involves the reaction of 4-chloro-2-fluoroaniline with succinic anhydride to form an intermediate, which is then cyclized to yield the desired pyrrolidinone. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
4-(4-Fluorophenyl)pyrrolidin-2-one: Lacks the chloro group, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)pyrrolidin-2-one: Lacks the fluoro group, which may influence its chemical properties and applications.
Pyrrolidin-2-one: The parent compound without any substituents, used as a reference for understanding the effects of different substituents. The presence of both chloro and fluoro groups in this compound makes it unique, potentially offering a balance of reactivity and stability that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C10H9ClFNO |
|---|---|
Poids moléculaire |
213.63 g/mol |
Nom IUPAC |
4-(4-chloro-2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClFNO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
Clé InChI |
PRWJVEJCVPWVQQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


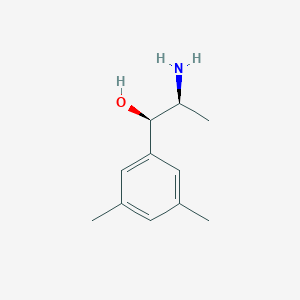
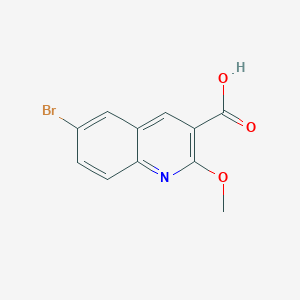
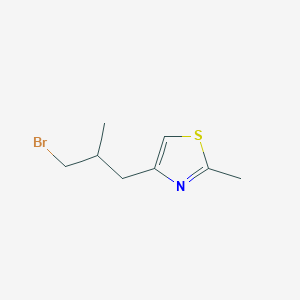

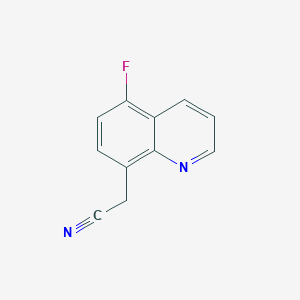
![2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13160275.png)

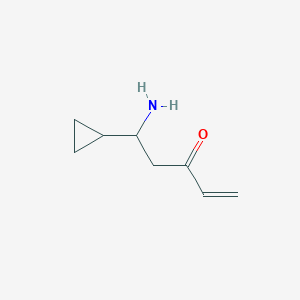
![2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane](/img/structure/B13160298.png)
